![molecular formula C17H20N2O4S B2643372 N-(furan-2-ylmethyl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 324774-31-4](/img/structure/B2643372.png)
N-(furan-2-ylmethyl)-4-(piperidin-1-ylsulfonyl)benzamide
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. Techniques like FT-IR, FT-Raman, UV–vis, and NMR spectroscopy could be used for structural elucidation .Chemical Reactions Analysis
The compound contains several functional groups that could undergo a variety of chemical reactions. For example, the benzamide group could participate in reactions typical of amides, the sulfonyl group could undergo reactions typical of sulfones, and the furan ring could undergo reactions typical of aromatic heterocycles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the characteristics of its functional groups. For example, the presence of the polar amide and sulfonyl groups could influence its solubility in different solvents .Scientific Research Applications
- Pinacol Boronic Esters : This compound serves as a valuable building block in organic synthesis. Unlike the well-established protocols for functionalizing deboronation of alkyl boronic esters, protodeboronation (removing the boron group) remains less explored. However, recent research has reported catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach . These esters can be further utilized in diverse synthetic pathways.
- The catalytic protodeboronation of pinacol boronic esters enables a fascinating transformation: formal anti-Markovnikov alkene hydromethylation. By pairing this process with a Matteson–CH₂–homologation, researchers have achieved this valuable but previously unknown reaction. Notably, the hydromethylation sequence was successfully applied to methoxy-protected (−)-Δ8-THC (tetrahydrocannabinol) and cholesterol .
- Boron-Carriers : Boronic acids and their esters are considered promising compounds for drug design and neutron capture therapy. However, their stability in water remains a challenge. Understanding the hydrolysis susceptibility of phenylboronic pinacol esters (including our compound of interest) is crucial for designing effective drug carriers .
- Trifluoroethoxylated Dihydropyrrolidones : Rhodium-catalyzed oxidation and trifluoroethoxylation of N-aryl-pyrrolidin-2-ones lead to the synthesis of trifluoroethoxylated dihydropyrrolidones. This innovative process achieves trifluoroethoxylation of non-activated sp³ C–H bonds, without requiring prior functionalization. Our compound may find relevance in such transformations .
- δ-®-Coniceine and Indolizidine 209B : The protodeboronation strategy has been employed in the formal total synthesis of δ-®-coniceine and indolizidine 209B. These alkaloids have intriguing biological activities, and their synthesis highlights the versatility of pinacol boronic esters .
Organic Synthesis and Building Blocks
Hydromethylation of Alkenes
Drug Design and Delivery
Dihydropyrrolidones Synthesis
Natural Product Total Synthesis
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-piperidin-1-ylsulfonylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c20-17(18-13-15-5-4-12-23-15)14-6-8-16(9-7-14)24(21,22)19-10-2-1-3-11-19/h4-9,12H,1-3,10-11,13H2,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEQZZIXQCRNAST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501330740 | |
Record name | N-(furan-2-ylmethyl)-4-piperidin-1-ylsulfonylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501330740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24801109 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(furan-2-ylmethyl)-4-(piperidin-1-ylsulfonyl)benzamide | |
CAS RN |
324774-31-4 | |
Record name | N-(furan-2-ylmethyl)-4-piperidin-1-ylsulfonylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501330740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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